Cas no 2216757-74-1 (ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate)

エチル2-(2R)-2,3-ジヒドロ-1H-インドール-2-イルアセタートは、光学活性を有するインドリン誘導体であり、キラルビルディングブロックとして有機合成において重要な役割を果たします。この化合物は、(R)-配置の不斉炭素を有しており、医薬品中間体や生理活性物質の合成において高い立体選択性が求められる場面で有用です。エステル基の存在により、さらなる官能基変換が可能であり、多段階合成における柔軟性が特徴です。高い純度と安定性を備えており、保存条件下でも分解が少ない利点があります。

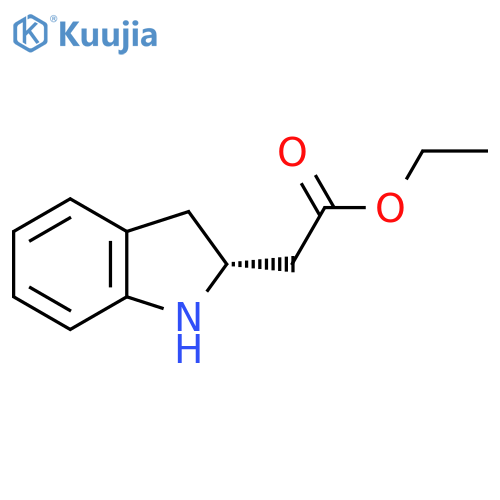

2216757-74-1 structure

商品名:ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate

- 2216757-74-1

- EN300-27728019

- ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate

-

- インチ: 1S/C12H15NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-6,10,13H,2,7-8H2,1H3/t10-/m1/s1

- InChIKey: SSARPHQMMQWBKD-SNVBAGLBSA-N

- ほほえんだ: O(CC)C(C[C@H]1CC2C=CC=CC=2N1)=O

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27728019-1.0g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 1.0g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-27728019-0.5g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 0.5g |

$1001.0 | 2025-03-19 | |

| Enamine | EN300-27728019-0.05g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 0.05g |

$876.0 | 2025-03-19 | |

| Enamine | EN300-27728019-5.0g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 5.0g |

$3023.0 | 2025-03-19 | |

| Enamine | EN300-27728019-0.1g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 0.1g |

$917.0 | 2025-03-19 | |

| Enamine | EN300-27728019-1g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 1g |

$1043.0 | 2023-09-10 | ||

| Enamine | EN300-27728019-2.5g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 2.5g |

$2043.0 | 2025-03-19 | |

| Enamine | EN300-27728019-0.25g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 95.0% | 0.25g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-27728019-5g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 5g |

$3023.0 | 2023-09-10 | ||

| Enamine | EN300-27728019-10g |

ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate |

2216757-74-1 | 10g |

$4483.0 | 2023-09-10 |

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2216757-74-1 (ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬